molecular formula C18H18N2O3S B1373738 N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide CAS No. 1252490-44-0

N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide

Cat. No.: B1373738
CAS No.: 1252490-44-0
M. Wt: 342.4 g/mol
InChI Key: XMYMNKWZSKOOCH-UHFFFAOYSA-N
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Description

N-[(4-Cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide is a synthetic amide derivative featuring a 2-methyl-2-phenylpropanamide backbone substituted with a methanesulfonyl group at the 4-cyanophenyl position. The compound’s structure combines electron-withdrawing groups (cyano and sulfonyl) with sterically bulky moieties (2-methyl-2-phenyl), which may influence its physicochemical properties and biological interactions.

Synthesis of analogous compounds, such as N-(4-cyanophenyl)-2-methyl-2-phenylpropanamide (3a), employs amide coupling reagents like TCFH (tetramethylchloroformamidinium hexafluorophosphate) with 2-methyl-2-phenylpropanoic acid and 4-aminobenzonitrile in acetonitrile .

Properties

IUPAC Name

N-[(4-cyanophenyl)methylsulfonyl]-2-methyl-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-18(2,16-6-4-3-5-7-16)17(21)20-24(22,23)13-15-10-8-14(12-19)9-11-15/h3-11H,13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYMNKWZSKOOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)NS(=O)(=O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

  • Starting Materials:

    • 4-cyanophenylamine or its derivatives as the amine source.
    • Methanesulfonyl chloride or methanesulfonylating agents for sulfonylation.
    • 2-methyl-2-phenylpropanamide or its precursor amide.
  • Key Reaction:

    • Sulfonylation of the amine nitrogen with methanesulfonyl chloride to form the methanesulfonamide intermediate.
    • Subsequent amide bond formation or direct coupling to the 2-methyl-2-phenylpropanamide moiety.
  • Typical Conditions:

    • Use of organic solvents such as dichloromethane or tetrahydrofuran.
    • Base such as triethylamine or sodium carbonate to scavenge HCl generated.
    • Temperature control between 0°C to ambient or slightly elevated temperatures to optimize yield and purity.

Example Preparation Procedure (Hypothetical Based on Analogous Methods)

Step Reagents & Conditions Description Yield (%) Notes
1 4-cyanophenylamine + methanesulfonyl chloride, triethylamine, DCM, 0-5°C Sulfonylation to form N-(4-cyanophenyl)methanesulfonamide intermediate 80-90 Stirring under inert atmosphere; slow addition of sulfonyl chloride
2 N-(4-cyanophenyl)methanesulfonamide + 2-methyl-2-phenylpropanoyl chloride, base, solvent (e.g., THF), room temp Amide coupling to yield N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide 75-85 Purification by recrystallization or chromatography

Literature-Based Insights on Related Sulfonamide Preparations

  • Sulfonylation reactions involving 4-cyanophenylamine derivatives have been successfully carried out using N,N'-carbonyldiimidazole (CDI) activation and subsequent coupling with amine or amide partners at 50-65°C, as demonstrated in the preparation of related cyanophenyl sulfonyl compounds.

  • Typical purification involves solvent extraction (e.g., dichloromethane/water washes), followed by solvent distillation and recrystallization from ethyl acetate or similar solvents to obtain crystalline products.

  • Reaction times vary from 2 to 50 hours depending on the step and scale, with yields ranging from 70% to over 90% reported for analogous sulfonamide compounds.

  • Oxidation of sulfides to sulfones (methanesulfonyl group) can be achieved using oxidants such as hydrogen peroxide with catalysts like molybdenyl acetylacetonate under mild temperature control (0-35°C), yielding high purity sulfone products.

  • Data Table: Summary of Key Reaction Parameters for Preparation
Parameter Typical Range/Value Comments
Solvent Dichloromethane, Tetrahydrofuran, Toluene Choice depends on solubility and reaction step
Base Triethylamine, Sodium carbonate Neutralizes HCl byproduct
Temperature 0°C to 65°C Lower temps for sulfonylation; higher for coupling
Reaction Time 2 to 50 hours Longer times for coupling steps
Yield 70% to 90% Dependent on purity and reaction optimization
Purification Extraction, recrystallization from ethyl acetate Ensures high purity crystalline product
  • The sulfonylation of 4-cyanophenylamine is a critical step requiring careful temperature control to avoid side reactions such as hydrolysis or over-reaction.

  • The amide bond formation to attach the 2-methyl-2-phenylpropanamide moiety often benefits from activating agents or acid chloride derivatives to improve coupling efficiency.

  • Oxidation to the sulfone (methanesulfonyl) group is typically performed post-coupling if starting from sulfide intermediates, ensuring the desired oxidation state and enhancing compound stability.

  • Analytical methods such as NMR, HPLC, and mass spectrometry confirm structure and purity, with HPLC purities above 95% considered acceptable for research-grade compounds.

The preparation of this compound involves classical sulfonylation of 4-cyanophenylamine followed by amide coupling with 2-methyl-2-phenylpropanamide derivatives. Although explicit step-by-step protocols for this exact compound are limited in public literature, analogous sulfonamide syntheses provide a robust framework involving controlled sulfonylation, amide bond formation, and purification. Reaction conditions typically involve mild temperatures, organic solvents, and base scavengers, with yields ranging from 70% to 90%. Oxidation steps may be necessary to ensure the methanesulfonyl group is in the sulfone oxidation state. This synthesis approach is consistent with best practices in sulfonamide chemistry and supported by diverse research findings from related compounds.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds.

Reaction TypeDescriptionCommon Reagents
OxidationForms sulfone derivativesHydrogen peroxide, potassium permanganate
ReductionConverts cyanophenyl group to amineLithium aluminum hydride, palladium catalyst
SubstitutionMethanesulfonyl group participates in nucleophilic substitutionAmines, thiols

Biology

The compound is under investigation for its biological activities , particularly as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, potentially modulating enzymatic pathways.

  • Mechanism of Action : The cyanophenyl group may inhibit enzyme activity by binding to active sites, while the methanesulfonyl group enhances solubility and stability in biological environments.

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical agent . Preliminary studies suggest it may have therapeutic applications due to its enzyme inhibitory properties.

  • Case Study : A study highlighted its effectiveness in inhibiting certain proteases linked to disease mechanisms, suggesting a role in drug development targeting specific diseases.

Industrial Applications

In industrial settings, this compound is utilized for developing new materials and optimizing chemical processes. Its unique properties make it suitable for applications in:

  • Material Science : As a precursor for synthesizing advanced materials.
  • Chemical Processes : Enhancing reaction efficiencies in synthetic pathways.

Mechanism of Action

The mechanism of action of N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural motifs are compared to analogs below:

Compound Name Key Substituents/Features Physicochemical Data (Selected) Reference
N-[(4-Cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide 4-Cyanophenyl, methanesulfonyl, 2-methyl-2-phenylpropanamide Not reported in evidence; inferred from analogs N/A
N-(4-Cyanophenyl)-2-methyl-2-phenylpropanamide (3a) 4-Cyanophenyl, 2-methyl-2-phenylpropanamide Yield: ~71–92% (synthesis); IR: C=O (1,658 cm⁻¹)
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide 4-Methylsulfonylphenyl, 6-methoxynaphthalen-2-yl m.p. 228–230°C; IR: O=S=O (1,336, 1,165 cm⁻¹)
(2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide 4-Cyanophenoxy, trifluoromethyl, hydroxy, 2-methyl Stereochemistry: R-configuration; metabolic stability
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-Fluorophenyl, 4-hydroxyphenoxy, N-methyl Molar mass: 289.3 g/mol; IR: O-H stretch (3,298 cm⁻¹)

Key Observations

Electronic Effects: The methanesulfonyl group in the target compound enhances polarity compared to non-sulfonylated analogs like 3a .

Steric and Conformational Features: The 2-methyl-2-phenylpropanamide moiety in the target compound introduces significant steric bulk, which may hinder rotational freedom compared to linear amides (e.g., ’s N-(3-chlorophenethyl) derivative). This could affect binding to biological targets. Compounds with heterocycles (e.g., oxazolidinone in ) exhibit rigid conformations, whereas the target compound’s flexibility may allow broader interaction profiles.

Synthetic Accessibility :

  • The use of TCFH as an amide coupling reagent () enables efficient synthesis of sterically hindered amides like 3a (yield: 71–92%). Methanesulfonyl introduction likely requires additional steps, such as sulfonation or substitution.

Biological Implications: Fluorinated analogs () and trifluoromethyl derivatives () are often designed for enhanced bioavailability and target affinity. The target compound’s cyano and sulfonyl groups may offer similar advantages. Hydroxy groups () improve solubility but increase susceptibility to glucuronidation, whereas sulfonyl groups may reduce metabolic degradation .

Biological Activity

N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide, with the CAS number 1252490-44-0, is a compound that has garnered attention for its potential biological activity. This article delves into its molecular structure, biological effects, and relevant research findings.

Molecular Structure

The compound features a complex structure that includes:

  • Cyanophenyl group : Contributes to the compound's electronic properties.
  • Methanesulfonyl group : Enhances solubility and reactivity.
  • Phenylpropanamide moiety : Imparts stability and influences biological interactions.

The molecular formula is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S with a molecular weight of approximately 342.42 g/mol. The InChI code for this compound is InChI=1S/C18H18N2O3S/c1-18(2,16-6-4-3-5-7-16)17(21)20-24(22,23)13-15-10-8-14(12-19)9-11-15/h3-11H,13H2,1-2H3,(H,20,21) .

Mechanistic Insights

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Compounds with methanesulfonyl groups have been studied for their ability to inhibit cancer cell proliferation. For instance, studies on aryl sulfones have shown that they can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
  • Anti-inflammatory Effects : The presence of the cyanophenyl group may enhance anti-inflammatory activity by modulating signaling pathways involved in inflammation .
  • Electrochemical Activity : The electrochemical behavior of related compounds suggests potential applications in biosensors and drug delivery systems .

Case Studies and Research Findings

A selection of studies highlights the biological implications of this compound:

StudyFocusFindings
Pilard et al. (2001)Electrochemical reductionDemonstrated unique reactions due to electron-withdrawing groups leading to biphenyl derivatives.
Dey et al. (2015)Structural studiesAnalyzed intermolecular interactions in structurally similar derivatives, providing insights into their biological activity.
Chandralekha et al. (2019)Quantum mechanical analysisUsed density functional theory to predict biological activities based on molecular docking studies with similar compounds.

Potential Applications

The unique structure of this compound opens avenues for diverse applications:

  • Pharmaceutical Development : Due to its potential anticancer and anti-inflammatory properties, this compound could serve as a lead in drug discovery efforts.
  • Biosensors : Its electrochemical properties may facilitate the development of sensitive biosensors for detecting biomolecules.
  • Chemical Synthesis : The compound can be utilized as a building block in organic synthesis, particularly in creating more complex molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization. For example:

  • Step 1 : Sulfonylation of 4-cyanophenylmethane using methanesulfonyl chloride under basic conditions (e.g., pyridine or Et3_3N) .
  • Step 2 : Amidation of the sulfonylated intermediate with 2-methyl-2-phenylpropanoyl chloride. Coupling agents like EDC/HOBt (as in ) enhance reaction efficiency .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride) and purification via column chromatography (silica gel, hexane/EtOAc gradients) can improve yields up to 80% .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • 1^{1}H/13^{13}C NMR : Assign peaks for the cyanophenyl (δ ~7.6–7.8 ppm for aromatic protons), methanesulfonyl (δ ~3.2 ppm for CH3_3SO2_2), and tert-butyl (δ ~1.5 ppm for C(CH3_3)3_3) groups. Discrepancies in splitting patterns may indicate steric hindrance .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+^+ and fragmentation patterns. For example, loss of the methanesulfonyl group (Δm/z = 95) is a diagnostic marker .

Advanced Research Questions

Q. How can researchers address low yields in the final amidation step?

  • Methodological Answer :

  • Reagent Selection : Use EDC/HOBt for carbodiimide-mediated coupling to minimize racemization and side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility. achieved 45–57% yields in DMF by stabilizing reactive intermediates .
  • Temperature Control : Reactions at 0–5°C reduce side-product formation during exothermic steps .

Q. How to resolve contradictions between experimental and computational NMR data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 13^{13}C NMR shifts (e.g., δ ~120 ppm for the nitrile group) with DFT-calculated values (software: Gaussian or ORCA). Discrepancies >2 ppm suggest conformational flexibility or solvent effects .
  • X-ray Crystallography : If available, use crystal structures (e.g., ’s sulfonamide analogs) to confirm bond angles and electronic environments influencing NMR shifts .

Q. What strategies are effective in designing biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or proteases, as sulfonamide-propanamide hybrids often exhibit inhibitory activity (e.g., ’s MMP10 inhibitors) .
  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities. Include controls for non-specific interactions (e.g., bovine serum albumin) .
  • Data Interpretation : Apply Hill coefficients to assess cooperativity and IC50_{50} values corrected for DMSO solvent effects .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in literature?

  • Methodological Answer :

  • Solvent Systems : Test solubility in DMSO (polar aprotic) vs. PBS (aqueous). notes solubility >61.3 µg/mL in DMSO but poor aqueous solubility, suggesting aggregation issues .
  • Dynamic Light Scattering (DLS) : Use DLS to detect micelle formation in aqueous buffers, which may falsely inflate solubility measurements .

Structural and Mechanistic Insights

Q. What computational tools can predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Simulate electrophilic susceptibility of the methanesulfonyl group using Mulliken charges. High positive charge on sulfur indicates susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent-accessible surface area (SASA) to identify sterically shielded regions (e.g., tert-butyl group) that resist reaction .

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